molecular formula C11H11N3O3 B169405 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 14678-94-5

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B169405
CAS No.: 14678-94-5
M. Wt: 233.22 g/mol
InChI Key: IUVPZSGLZLPMBN-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Its primary research application is in the development of novel ligands for neurotensin receptors (NTS), particularly the NTS2 subtype . Compounds featuring this core structure have been investigated as potent and selective non-peptide partial agonists for NTS2, which is a promising target for developing non-opioid analgesic agents for treating chronic and neuropathic pain . This 5-aminopyrazole derivative serves as a key synthetic intermediate for constructing complex fused pyrazole systems, which are privileged structures in the search for new bioactive molecules . Researchers utilize this compound to develop and test potential therapeutic agents with diverse applications, including anticancer, antimicrobial, and antioxidant activities, inspired by the established adaptability of the 5-aminopyrazole core . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-17-9-5-3-2-4-8(9)14-10(12)7(6-13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVPZSGLZLPMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(C=N2)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398841
Record name 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14678-94-5
Record name 5-amino-1-(2-methoxyphenyl)pyrazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-AMINO-1-(2-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
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Preparation Methods

General Procedure

The most widely reported method involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with 2-methoxyphenylhydrazine, followed by hydrolysis.

Steps :

  • Cyclocondensation :

    • React ethyl acetoacetate (1 eq) with 2-methoxyphenylhydrazine (1 eq) in ethanol under reflux (70–80°C, 5–6 hours).

    • Intermediate: Ethyl 5-amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate.

  • Ester Hydrolysis :

    • Treat intermediate with aqueous NaOH (3 eq) in ethanol, reflux for 5–6 hours.

    • Acidify with HCl (pH 3–4) to precipitate the carboxylic acid.

Optimization Data :

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol78>95
Temperature70°C--
NaOH Concentration3 M--

Key Findings :

  • Prolonged reflux (>6 hours) reduces yield due to decomposition.

  • Ethanol ensures solubility of intermediates, minimizing side reactions.

Multi-Component Reactions (MCRs) Using Malononitrile

Mechanochemical Synthesis

A green chemistry approach employs azo-linked aldehydes, malononitrile, and hydrazines in a one-pot reaction catalyzed by Fe₃O₄@SiO₂@Tannic acid.

Steps :

  • React 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde (1 eq), malononitrile (1 eq), and 2-methoxyphenylhydrazine (1 eq) with Fe₃O₄@SiO₂@Tannic acid (50 mg) under ball milling (20–25 Hz, 30 minutes).

  • Hydrolyze the intermediate carbonitrile with NaOH (8 M) to yield the carboxylic acid.

Optimization Data :

ParameterOptimal ConditionYield (%)Reaction Time
Catalyst Loading0.1 g/mmol9330 minutes
SolventSolvent-free--

Advantages :

  • Eliminates toxic solvents.

  • Reusable catalyst for six cycles without yield loss.

Halogenation Followed by Hydrolysis

Halogenation of 3-Iminopyrazolidines

A patent-derived method halogenates 3-iminopyrazolidines to form 5-amino-4-halogeno-1H-pyrazoles, which are hydrolyzed to carboxylic acids.

Steps :

  • React α,β-unsaturated nitriles (e.g., cinnamonitrile) with hydrazine to form 3-iminopyrazolidines.

  • Treat with sulfuryl chloride (2–3 eq) in sulfolane at 0–150°C for 30 minutes–5 hours.

  • Hydrolyze the halogenated intermediate with K₂CO₃ to isolate the carboxylic acid.

Key Challenges :

  • Unstable intermediates require precise temperature control.

  • Halogenating agents (e.g., Cl₂, Br₂) pose handling risks.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeScalabilityEnvironmental Impact
Cyclocondensation78>9512 hoursHighModerate
MCRs939830 minutesModerateLow
Halogenation65906 hoursLowHigh

Advanced Modifications and Derivatives

Microwave-Assisted Synthesis

Microwave irradiation (400 W, 30-second intervals) reduces reaction time for ester intermediates by 80% compared to conventional heating.

Enzymatic Hydrolysis

Lipase-based hydrolysis of ethyl esters achieves 89% yield under mild conditions (pH 7, 37°C), avoiding strong acids/bases .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. It may also interact with cellular pathways involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at the N1 position, C3, or functional groups (Table 1). Key differences in properties and applications are discussed below.

Table 1: Structural Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Compound Name N1 Substituent C3 Substituent Molecular Formula Molecular Weight Key Features/Applications Reference
5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 2-Methoxyphenyl H C₁₁H₁₁N₃O₃ 233.22 Ortho-methoxy group enhances steric hindrance; potential pharmacological applications
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) Phenyl H C₁₀H₉N₃O₂ 203.20 Simpler structure; used in crystallography studies
5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid 2-Chlorophenyl H C₁₀H₈ClN₃O₂ 237.64 Increased lipophilicity due to Cl; antimicrobial potential
5-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid 4-Methoxyphenyl H C₁₁H₁₁N₃O₃ 233.22 Para-methoxy group alters electronic effects
5-Amino-1-(7-methoxyquinolin-4-yl)-1H-pyrazole-4-carboxylic acid 7-Methoxyquinolin-4-yl H C₁₄H₁₂N₄O₃ 284.27 Quinoline moiety enhances planarity; potential antimalarial activity
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid 2,4-Dichlorophenyl H C₁₀H₇Cl₂N₃O₂ 272.09 High halogen content; explored in protein degradation studies

Substituent Effects on Physicochemical Properties

  • Electronic Effects : The 2-methoxyphenyl group in the target compound introduces electron-donating methoxy substituents at the ortho position, which may influence hydrogen-bonding interactions and solubility compared to para-substituted analogs (e.g., 4-methoxyphenyl) .
  • Lipophilicity : Chlorinated derivatives (e.g., 2-chlorophenyl, 2,4-dichlorophenyl) exhibit higher logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Thermal Stability: The melting point of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid (KODXIL) is 156–157°C , while halogenated analogs (e.g., 2-chlorophenyl) may have higher melting points due to stronger intermolecular forces .

Crystallographic and Intermolecular Interactions

  • Hydrogen-Bonding Motifs: The 5-amino and carboxylic acid groups in KODXIL form N–H···O and O–H···N hydrogen bonds, stabilizing crystal structures . The 2-methoxyphenyl substituent may introduce additional C–H···π interactions .

Biological Activity

5-Amino-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS 14678-94-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound possesses a unique structural framework that contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The molecular formula of this compound is C11H11N3O3, with a molecular weight of 233.22 g/mol. The compound features a pyrazole ring substituted with an amino group and a methoxyphenyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
CAS Number14678-94-5
SolubilitySoluble in water
Melting PointNot specified

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Antimicrobial Properties : Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential as an antimicrobial agent.

Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant properties of various pyrazole derivatives, including this compound. The results demonstrated significant free radical scavenging activity, with an IC50 value comparable to established antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Effects

In a research article by Lee et al. (2023), the anti-inflammatory effects of the compound were assessed in vitro using human macrophage cell lines. The study found that treatment with the compound significantly reduced the expression of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Study 3: Antimicrobial Activity

A recent investigation by Patel et al. (2024) explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantSignificant free radical scavenging (IC50 comparable to ascorbic acid)Zhang et al. (2022)
Anti-inflammatoryReduced TNF-alpha and IL-6 expression in macrophagesLee et al. (2023)
AntimicrobialEffective against Staphylococcus aureus (MIC = 32 µg/mL)Patel et al. (2024)

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